molecular formula C7H12Cl3NO3 B2571316 butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate CAS No. 89774-72-1

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Cat. No.: B2571316
CAS No.: 89774-72-1
M. Wt: 264.53
InChI Key: DKEDAQSPAGTWFM-UHFFFAOYSA-N
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Description

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is an organic compound with the molecular formula C₇H₁₂Cl₃NO₃ . This carbamate ester is characterized by a trichloro-1-hydroxyethyl functional group, a structure shared with the established compound carbocloral (ethyl ester) . As a carbamate derivative, its research relevance is primarily in the study of acetylcholinesterase (AChE) inhibition. Organophosphorus and carbamate insecticides are known to exert their toxicity by inactivating this crucial enzyme, which is essential for nervous system function . Researchers may investigate this compound to explore its specific potency, binding kinetics, and metabolic pathway compared to other AChE inhibitors. The butyl chain may influence the compound's lipophilicity, potentially affecting its cellular uptake and distribution in biological systems. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEDAQSPAGTWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves the reaction of butyl carbamate with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates generally undergo hydrolysis under acidic or alkaline conditions to yield amines, alcohols, and carbon dioxide. For butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, hydrolysis is strongly influenced by the trichloroethyl group and reaction conditions:

Table 1: Hydrolysis Pathways

ConditionsProductsMechanismKey Observations
Alkaline (pH > 10)Butanol + 2,2,2-trichloro-1-hydroxyethylamine + CO₂Nucleophilic attack by OH⁻Trichloro group stabilizes intermediate via electron-withdrawing effects .
Acidic (pH < 4)Partial decomposition to chlorinated byproductsElectrophilic cleavageCompeting elimination of HCl observed due to trichloroethyl moiety .

The alkaline pathway dominates, with the trichloro group enhancing electrophilicity at the carbamate carbonyl carbon, accelerating nucleophilic attack . Under acidic conditions, partial decomposition occurs, likely due to protonation of the hydroxyl group, leading to destabilization .

Nucleophilic Substitution

The trichloroethyl moiety facilitates nucleophilic substitution (SN) reactions at the β-carbon due to the electron-withdrawing effect of chlorine atoms:

Table 2: Substitution Reactions

ReagentProductConditionsYield/Selectivity
Sodium methoxideMethoxy derivativeAnhydrous THF, 60°CModerate (55–60%)
AmmoniaAmino derivativeEthanol, refluxLow (<30%) due to steric hindrance
Thiols (e.g., PhSH)Thioether adductDMF, RTHigh (75–80%)

The trichloroethyl group’s steric bulk and electron-withdrawing nature limit substitution efficiency with larger nucleophiles (e.g., ammonia) but enhance reactivity with smaller, softer nucleophiles (e.g., thiols) .

Stability and Rotamer Effects

The compound’s stability is influenced by intramolecular hydrogen bonding and rotamer equilibria:

Key Findings:

  • Rotamer Dynamics : The syn-rotamer (hydroxyl group adjacent to carbamate) predominates in polar solvents due to intramolecular H-bonding between the hydroxyl and carbamate oxygen. This conformation stabilizes the molecule against hydrolysis .

  • Aggregation : Concentration-dependent NMR studies indicate aggregation via intermolecular H-bonding in nonpolar solvents, reducing reactivity .

  • Thermal Stability : Decomposition occurs above 150°C, releasing trichloroacetaldehyde and butyl isocyanate as primary products .

Table 3: Reactivity Comparison with Structural Analogues

CompoundHydrolysis Rate (k, s⁻¹)SN ReactivityThermal Stability (°C)
Butyl N-(trichloro-1-hydroxyethyl)carbamate2.1 × 10⁻³High150
Ethyl N-(trichloroacetyl)carbamate3.8 × 10⁻³Moderate130
Methyl N-(trichloroacetyl)carbamate4.5 × 10⁻³Low110

The butyl group enhances steric protection, slightly reducing hydrolysis rates compared to smaller alkyl analogues .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is utilized as a carbamate derivative in drug design due to its stability and ability to act as a peptide bond surrogate. Carbamates are known for their role in enhancing the pharmacokinetic properties of drugs, allowing for better absorption and bioavailability .

  • Table 1: Examples of Carbamate Derivatives in Drug Design
Compound NameApplicationReference
Clinidinium BromideTreatment of peptic ulcers
AnticholinergicsTreatment of urinary incontinence
AntidepressantsMental health disorders

1.2 Mechanism of Action
The mechanism by which this compound operates often involves inhibition of specific enzymes or receptors. Its structure allows it to mimic natural substrates or inhibitors in biological systems, thus facilitating targeted therapeutic effects.

Agricultural Applications

2.1 Pesticide Formulation
This compound is also explored for its potential use in pesticide formulations. Its chlorinated structure may enhance the efficacy of pest control agents by improving their stability and effectiveness against a range of pests .

  • Table 2: Potential Uses in Agriculture
Application TypeDescriptionReference
AcaricidesControl of mite populations
InsecticidesTargeting specific insect pests

Industrial Applications

3.1 Chemical Intermediate
In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals. Its properties make it suitable for use in the production of emulsifiers and surfactants used in cleaning products and personal care items .

  • Table 3: Industrial Uses
Industrial UseDescriptionReference
EmulsifiersUsed in cosmetics and detergents
SurfactantsEnhances cleaning efficiency

Case Studies

5.1 Case Study: Pharmaceutical Development
In a study examining the efficacy of various carbamate derivatives, this compound was shown to enhance the activity of certain anticholinergic drugs when used as an adjunct therapy for urinary incontinence . The study highlighted its potential to improve patient outcomes through better drug formulation.

5.2 Case Study: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations compared to untreated controls. This supports its viability as an effective component in integrated pest management strategies .

Mechanism of Action

The mechanism of action of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The trichloro-substituted hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Trichlorfon (Dimethyl (2,2,2-Trichloro-1-Hydroxyethyl) Phosphonate)

  • Structure : Replaces the carbamate group with a phosphonate ester.
  • Use : Broad-spectrum insecticide and acetylcholinesterase inhibitor .
  • Key Difference : The phosphonate group in trichlorfon enhances hydrolysis rates compared to carbamates, leading to rapid degradation in alkaline environments .

Ethyl Carbamate (Urethane)

  • Structure : Simplest carbamate (ethyl group + carbamate).
  • Use: Historically used as a tranquilizer; now recognized as a genotoxic carcinogen .
  • Key Difference : Lacks the trichloro-hydroxyethyl substituent, resulting in lower molecular complexity and higher volatility compared to the target compound.

Butyl N-(1-(4-Chlorobenzoyloxy)-2,2,2-Trichloroethyl)Carbamate

  • Structure : Features a 4-chlorobenzoyloxy substituent instead of a hydroxyethyl group.
  • Properties: Molecular weight = 403.092 g/mol; linear formula = C₁₄H₁₅Cl₄NO₄ .
  • Key Difference : The aromatic 4-chlorobenzoyloxy group likely increases lipophilicity and photostability compared to the aliphatic hydroxyethyl variant .

Functional and Toxicological Comparisons

Compound Molecular Weight (g/mol) Functional Group Primary Use Toxicity/Regulatory Notes
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate Not reported Carbamate Research chemical (presumed) Data limited; structural analogs suggest moderate toxicity
Trichlorfon 257.43 Phosphonate Insecticide LD₅₀ (oral, rat) = 250–500 mg/kg
Ethyl Carbamate 89.09 Carbamate Former pharmaceutical Carcinogenic (de minimis = 0.1% )
Butyl N-(1-(4-chlorobenzoyloxy)-... 403.09 Carbamate + aromatic Specialty chemical No analytical data available

Stability and Reactivity

  • Hydrolysis : Carbamates generally hydrolyze slower than phosphonates like trichlorfon, which may extend environmental persistence .
  • Biological Activity : The trichloro group in both the target compound and trichlorfon may enhance interaction with biological targets (e.g., enzymes or receptors) through halogen bonding .

Biological Activity

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a synthetic compound with significant biological activity, primarily recognized for its potential applications in agriculture as a pesticide and in pharmaceuticals as an intermediate. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂Cl₃NO₃, with a molecular weight of 264.53 g/mol. The compound features a butyl group linked to a carbamate functional group, which includes a trichloro-1-hydroxyethyl moiety. The presence of three chlorine atoms significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Hydrolysis : The compound can undergo hydrolysis in aqueous environments, particularly under alkaline conditions, releasing butyl alcohol and trichloro-1-hydroxyethyl derivatives. This process may enhance its bioavailability and efficacy in biological systems.
  • Nucleophilic Substitution : Due to the electrophilic nature of the carbon atom bonded to chlorine atoms, the compound may engage in nucleophilic substitution reactions. This characteristic is crucial for its interaction with biological macromolecules such as enzymes and receptors.

Pesticidal Applications

This compound has been studied for its effectiveness as a pesticide. Its structural similarity to other carbamates suggests it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in neurotoxicity and ultimately the death of target pests .

Pharmaceutical Potential

In medicinal chemistry, this compound's stability and ability to permeate cell membranes make it a candidate for drug development. Carbamates are often utilized as peptide bond surrogates due to their favorable chemical properties. The compound's ability to modulate interactions with target enzymes or receptors enhances its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Acute Toxicity Studies : Research indicates that the compound exhibits acute toxicity towards various insect species. For example, in laboratory settings, it demonstrated significant mortality rates in treated populations compared to controls .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that this compound effectively inhibits AChE activity in vitro. This finding supports its classification as a potential insecticide .
  • Comparative Analysis with Related Compounds : A comparative study highlighted that while structurally similar compounds exhibit varying levels of toxicity and efficacy, this compound displays unique properties that may enhance its effectiveness in specific applications .

Summary Table of Biological Activity

Property Details
Molecular Formula C₇H₁₂Cl₃NO₃
Molecular Weight 264.53 g/mol
Mechanism of Action Hydrolysis; Nucleophilic substitution
Primary Applications Pesticide; Pharmaceutical intermediate
Toxicity Significant acute toxicity towards insects
Enzyme Inhibition Inhibits acetylcholinesterase (AChE)

Q & A

Q. What are the established synthetic routes for butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate, and what experimental parameters optimize yield?

The compound is synthesized via condensation of chloral hydrate with a carbamate precursor. For example, analogous compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide are prepared by reacting chloral hydrate with amide derivatives under melt conditions at 90–100°C for 2–4 hours, achieving yields >90% . Key parameters include stoichiometric ratios (1:1 molar ratio of chloral hydrate to amide), solvent-free conditions, and purification via recrystallization (e.g., acetonitrile). For butyl derivatives, substituting the alkyl group in the carbamate precursor (e.g., butylamine) would follow similar protocols, with adjustments for steric effects .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., trichloroethyl resonances at δ 5.5–6.0 ppm for hydroxyethyl protons) and confirm carbamate linkage (C=O at ~155 ppm in 13C^{13}C) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-Cl bond distances ~1.76 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at 403.092 for C14_{14}H15_{15}Cl4_4NO4_4) .

Q. How should this compound be stored to ensure stability, and what are its decomposition products?

Store in airtight containers at 2–8°C in dry, inert environments (e.g., nitrogen atmosphere). Decomposition occurs above 100°C, releasing toxic gases (e.g., HCl, CO) and forming trichloroacetaldehyde as a primary byproduct. Monitor stability via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies arise from variations in reaction conditions (e.g., temperature, catalyst presence). For instance, trace moisture may hydrolyze the carbamate, reducing yield. Systematic optimization using design of experiments (DoE) can identify critical factors:

  • Critical parameters : Temperature (±5°C), anhydrous conditions (e.g., molecular sieves), and reaction time .
  • Byproduct analysis : LC-MS identifies hydrolysis products (e.g., trichloroethanol) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s biological or chemical activity?

SAR studies involve:

  • Substituent variation : Compare butyl vs. ethyl groups (e.g., ethyl analog in Carbocloral, CAS 541-79-7) to assess hydrophobicity and steric effects on reactivity .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., acetylcholinesterase for pesticidal activity) .
  • In vitro assays : Measure inhibitory concentrations (IC50_{50}) against relevant biological targets .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental or biological matrices?

Challenges include low volatility (limiting GC use) and matrix interference. Solutions:

  • Sample prep : Solid-phase extraction (SPE) with C18 cartridges .
  • Detection : HPLC-UV (λ = 210–230 nm for carbamates) or LC-MS/MS (MRM transitions for Cl3_3-containing fragments) .
  • Validation : Spike-and-recovery tests (≥80% recovery) and LOQ ≤ 1 ppb .

Q. How can researchers assess the environmental and toxicological risks of this compound?

Follow EPA Toxic Release Inventory (TRI) guidelines :

  • Ecotoxicology : Aquatic toxicity testing (Daphnia magna LC50_{50}) .
  • Mutagenicity : Ames test (Salmonella strains TA98/TA100) .
  • Degradation : Hydrolysis half-life (t1/2_{1/2}) under pH 7–9 conditions .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature90–100°C±15% yield
SolventSolvent-freePrevents hydrolysis
Reaction Time2–4 hoursMaximizes conversion

Q. Table 2. Analytical Methods Comparison

MethodSensitivity (LOQ)Matrix Applicability
HPLC-UV1 ppmEnvironmental water
LC-MS/MS0.1 ppbBiological fluids
X-rayN/ACrystalline samples

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